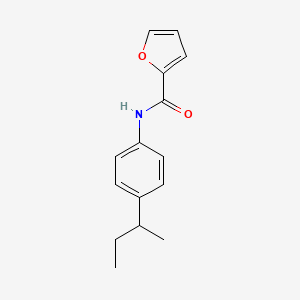

N-(4-sec-butylphenyl)-2-furamide

Description

N-(4-sec-Butylphenyl)-2-furamide is a synthetic organic compound belonging to the 2-furamide class, characterized by a furan ring substituted with an amide group at the 2-position. The amide nitrogen is further attached to a 4-sec-butylphenyl moiety. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity due to the branched sec-butyl group, which may influence bioavailability and target binding.

Properties

IUPAC Name |

N-(4-butan-2-ylphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-3-11(2)12-6-8-13(9-7-12)16-15(17)14-5-4-10-18-14/h4-11H,3H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZCULVCKWTPTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642876 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of 2-Furamide Derivatives

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

*logP values estimated using fragment-based methods.

Research Findings and Mechanistic Insights

- Antihyperlipidemic Activity : N-(4-Benzoylphenyl)-2-furamide derivatives (3a, 3b) reduced serum cholesterol in rats by modulating lipid metabolism pathways, likely through PPAR-α/γ agonism .

- Metabolic Stability : Compounds with sulfamoyl or heterocyclic groups (e.g., tetrahydro-pyran in ) exhibited improved metabolic profiles compared to alkyl-substituted analogs, as inferred from structural trends.

Structural-Activity Relationships (SAR)

- Electron-Withdrawing Groups (EWGs) : Chloro (Cl) and sulfamoyl groups enhance solubility and target binding via polar interactions .

- Lipophilic Substituents : sec-Butyl and benzoyl groups improve membrane permeability but may increase off-target binding or hepatic metabolism .

- Bulkiness vs. Activity : Bulky substituents (e.g., dimethoxyphenyl in ) can hinder activity unless paired with complementary pharmacophores.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.